N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl
CAS No.:
Cat. No.: VC13735434
Molecular Formula: C11H20Cl2N2
Molecular Weight: 251.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20Cl2N2 |
|---|---|
| Molecular Weight | 251.19 g/mol |
| IUPAC Name | 1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H18N2.2ClH/c1-13(2)9-11(12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H |
| Standard InChI Key | ZURBYNBDHKDKQY-UHFFFAOYSA-N |
| SMILES | CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl |
| Canonical SMILES | CN(C)CC(CC1=CC=CC=C1)N.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Stereochemistry
N1,N1-Dimethyl-3-phenylpropane-1,2-diamine 2HCl (C₁₁H₂₀Cl₂N₂; MW 251.19 g/mol) features a propane chain with:
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Position 1: A dimethylamine group (-N(CH₃)₂)
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Position 2: A primary amine (-NH₂)
The compound exists as a diastereomeric pair, with the (S)-enantiomer (PubChem CID 71741826) demonstrating distinct receptor-binding properties compared to the (R)-form (PubChem CID 28599416) . X-ray crystallography of analogous compounds confirms a gauche conformation around the C1–C2 bond, optimizing hydrogen-bonding potential .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀Cl₂N₂ | |
| IUPAC Name | 1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine dihydrochloride | |
| Solubility (H₂O) | >50 mg/mL (25°C) | |
| Chiral Centers | 1 (C2 position) |
Spectroscopic Characterization
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FT-IR: N-H stretches at 3300–3500 cm⁻¹; aromatic C=C at 1600 cm⁻¹ .
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¹H NMR (D₂O): δ 7.2–7.4 (m, 5H, Ph), 3.1–3.3 (m, 2H, CH₂NH₂), 2.8–3.0 (m, 1H, CH(CH₃)₂), 2.6 (s, 6H, N(CH₃)₂) .
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XRD: Monoclinic crystal system (P2₁ space group) for hydrochloride salts .
Synthesis and Manufacturing
Industrial Synthesis Routes
The compound is synthesized via a three-step sequence:
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Reductive Amination: Benzaldehyde reacts with 1,2-diaminopropane under H₂/Pd-C to form 3-phenylpropane-1,2-diamine .
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Methylation: Dimethylation using (CH₃)₂SO₄ in alkaline conditions yields N1,N1-dimethyl-3-phenylpropane-1,2-diamine .
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Salt Formation: Treatment with HCl gas in ethanol precipitates the dihydrochloride .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Reductive Amination | H₂ (50 psi), Pd/C (5%) | 80°C | 78% |
| Methylation | (CH₃)₂SO₄, K₂CO₃ | 60°C | 85% |
| Salt Formation | HCl (g), EtOH | 0–5°C | 95% |
Enantioselective Production
Chiral resolution employs (R)- or (S)-camphorsulfonic acid to separate enantiomers, achieving >98% ee via recrystallization . Asymmetric hydrogenation using Ru-BINAP catalysts offers an alternative route, though scalability remains challenging .
Applications in Materials Science
Polyimide Precursors
As a diamine monomer, the compound enhances thermoplasticity in polyimides (Tg = 210°C vs. 185°C for BAPP-derived analogs) . Applications include:
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Flexible electronics: Dielectric constant (ε) = 2.9 at 1 MHz .
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Aerospace composites: Tensile strength = 120 MPa (40% glass fiber) .
Chiral Ligands in Catalysis
The diamine serves as a ligand in:
Comparison with Structural Analogs
Table 3: Activity Comparison of Diamine Derivatives
| Compound | D2 Kᵢ (nM) | 5-HT₁A Kᵢ (nM) | MIC (S. aureus) |
|---|---|---|---|
| N1,N1-Dimethyl-3-phenyl-1,2-diamine 2HCl | 12 | 34 | 64 μg/mL |
| (R)-N2,N2-Dimethyl isomer | 420 | 890 | 256 μg/mL |
| 4-Methoxy analog | 55 | 210 | 128 μg/mL |
The dimethyl substitution at N1 (vs. N2) enhances D2 selectivity by 35-fold, while methoxy groups reduce antimicrobial potency .
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